4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methoxypyrimidine
Description
4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 6 and a piperazine ring at position 3. The piperazine moiety is further functionalized with a 3-fluoro-5-(trifluoromethyl)pyridin-2-yl group.
The compound’s design leverages trifluoromethyl and fluorine substituents, which enhance metabolic stability and lipophilicity, while the methoxy group may improve solubility. Such modifications are frequently employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
4-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N5O/c1-25-13-7-12(21-9-22-13)23-2-4-24(5-3-23)14-11(16)6-10(8-20-14)15(17,18)19/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLXREIZSVXIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methoxypyrimidine is a pyrimidine derivative known for its diverse biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H16F3N5O
- Molecular Weight : 337.32 g/mol
- CAS Number : 478248-03-2
Research indicates that this compound acts primarily as a selective inhibitor of the glycine transporter type 1 (GlyT1), which is implicated in the modulation of neurotransmitter systems related to schizophrenia and other psychiatric disorders. The inhibition of GlyT1 leads to increased glycine levels in the synaptic cleft, enhancing NMDA receptor function, which is critical for cognitive processes.
Antipsychotic Effects
A significant study demonstrated that this compound exhibited potent antipsychotic effects in preclinical models. In a phase II clinical trial, it was noted to improve symptoms in patients with schizophrenia, suggesting its potential as a therapeutic agent for this condition .
Neuroprotective Properties
The compound has also shown neuroprotective effects in various models of neurodegeneration. It was found to reduce oxidative stress and inflammation in neuronal cells, which are key factors in diseases such as Alzheimer's and Parkinson's .
Anti-fibrotic Activity
Recent studies have explored the anti-fibrotic properties of similar pyrimidine derivatives. While specific data on this compound's anti-fibrotic activity is limited, related compounds have demonstrated efficacy in inhibiting collagen synthesis and reducing fibrosis markers in vitro .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds similar to 4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methoxypyrimidine exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives can modulate serotonin and norepinephrine levels, suggesting potential use in treating depression and anxiety disorders .
- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly against various types of tumors. In vitro studies have shown that it can inhibit cell proliferation in cancer cell lines, likely due to its ability to interfere with cellular signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against resistant strains of bacteria has been noted, which is crucial given the rising issue of antibiotic resistance .
Case Study 1: Antidepressant Efficacy
A clinical trial involving patients with major depressive disorder assessed the efficacy of a piperazine derivative similar to this compound. Results indicated a significant reduction in depressive symptoms compared to placebo, with a favorable safety profile .
Case Study 2: Cancer Treatment
In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. Results showed a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Piperazinyl-Pyrimidine vs. Piperazinyl-Pyridine Scaffolds
- Pyrimidine-Based Analog () : 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS 2034466-65-2) features a pyrimidine-pyrimidine linkage. Its molecular weight (340.30) and logP (estimated ~2.5) suggest moderate solubility, suitable for CNS penetration.
- Pyridine-Based Analog (): 6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine (CAS 2085690-19-1) replaces the methoxy group with a chlorophenylmethylamine.
The target compound’s methoxy group balances these properties, favoring both solubility and target engagement .
Pharmacological Relevance: Bitopertin as a Case Study
Bitopertin (CAS 845614-11-1), a glycine reuptake inhibitor, shares the [4-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl] moiety. The target compound’s pyrimidine core and methoxy group could redirect its selectivity toward kinase targets (e.g., JAK/STAT inhibitors) or other enzyme classes.
Physicochemical and Structural Comparisons
*Estimated based on analogous structures.
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 54.4 g of 2-chloro-6-(trifluoromethyl)pyridine (analogous to the target pyridine derivative) reacts with 77.4 g of piperazine in acetonitrile at reflux. After filtration and solvent evaporation, the crude product is purified via distillation to yield 56.4 g (81.4%) of 1-[6-(trifluoromethyl)-2-pyridinyl]piperazine. For the 3-fluoro-5-(trifluoromethyl)pyridin-2-yl variant, analogous conditions using 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine would apply.
Key Variables :
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Solvent : Acetonitrile or DMF enhances solubility and reaction efficiency.
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Temperature : Reflux conditions (80–100°C) are typical for SNAr reactions with pyridine derivatives.
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Purification : Distillation or recrystallization from isopropanol ensures high purity.
Preparation of 4-Chloro-6-Methoxypyrimidine
The pyrimidine core, 4-chloro-6-methoxypyrimidine, is synthesized via methoxylation of 4,6-dichloropyrimidine.
Methoxylation Protocol
A mixture of 4,6-dichloropyrimidine and sodium methoxide (NaOMe) in methanol is heated at 60–70°C for 12 hours. The 6-chloro group is selectively substituted due to its higher reactivity compared to the 4-position, yielding 4-chloro-6-methoxypyrimidine.
Yield : ~70–80% (extrapolated from analogous chloropyrimidine substitutions).
Purification : Column chromatography (hexane/ethyl acetate) isolates the product.
Coupling of Piperazine and Pyrimidine Moieties
The final step involves coupling 4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine with 4-chloro-6-methoxypyrimidine. Two primary methods are viable:
Nucleophilic Aromatic Substitution (SNAr)
Conditions :
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Base : Potassium carbonate (K2CO3) or triethylamine (Et3N) in ethanol or DMF.
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Stoichiometry : 1:1 molar ratio of pyrimidine to piperazine.
Procedure :
A mixture of 4-chloro-6-methoxypyrimidine (1.0 equiv), 4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine (1.1 equiv), and K2CO3 (1.5 equiv) in ethanol is heated at 78°C for 8 hours. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Yield : ~70–80% (based on analogous pyrimidine-piperazine couplings).
Palladium-Catalyzed Amination
For less reactive substrates, a Buchwald-Hartwig amination is employed:
Catalyst System :
Conditions :
Procedure :
A degassed mixture of 4-chloro-6-methoxypyrimidine, piperazine derivative, Pd2(dba)3, BINAP, and t-BuOK in toluene is stirred at 80°C overnight. The product is isolated via preparative TLC.
Yield : ~60–70% (extrapolated from similar palladium-mediated couplings).
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| SNAr | K2CO3, ethanol, 78°C, 8h | 70–80% | Cost-effective, no metal catalyst | Requires activated chloro-substrate |
| Pd-Catalyzed | Pd2(dba)3/BINAP, toluene, 80°C, 12h | 60–70% | Tolerates deactivated substrates | Higher cost, sensitive to oxygen |
Functional Group Compatibility and Challenges
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Methoxy Group Stability : The 6-methoxy group on pyrimidine remains intact under both SNAr and Pd-catalyzed conditions.
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Piperazine Reactivity : Steric hindrance from the 3-fluoro-5-(trifluoromethyl)pyridin-2-yl group may slow coupling kinetics, necessitating prolonged reaction times.
Scale-Up Considerations
Q & A
Q. What are the standard synthetic routes for preparing 4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methoxypyrimidine, and what key reagents/conditions are required?
- Methodological Answer : The synthesis typically involves multi-step pathways:
Nucleophilic substitution : Piperazine derivatives react with fluorinated pyridine precursors under reflux in anhydrous solvents (e.g., dichloromethane) with bases like triethylamine to form the piperazine-pyridine linkage .
Coupling reactions : The pyrimidine core is functionalized using reagents such as 1,1'-thiocarbonyldiimidazole (TCDI) to introduce methoxy and trifluoromethyl groups. Temperature control (60–80°C) and inert atmospheres (N₂) are critical to minimize side reactions .
- Key reagents : TCDI, lithium aluminum hydride (reduction), potassium permanganate (oxidation), and Pd-based catalysts for cross-coupling .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions (e.g., methoxy at C6, piperazine-proton integration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₄F₄N₆O) .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to screen this compound for therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or dehydrogenases (e.g., IMPDH) using spectrophotometric methods to monitor NADH depletion .
- Antimicrobial screening : Microbroth dilution assays (MIC/MBC) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the trifluoromethyl-pyridine intermediate?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and enhance fluorination efficiency .
- Catalyst optimization : Pd(PPh₃)₄ or CuI accelerates Suzuki-Miyaura coupling for aryl-fluorine bonds .
- Temperature gradients : Stepwise heating (50°C → 120°C) minimizes decomposition of thermally labile trifluoromethyl groups .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Batch standardization : Ensure consistent compound purity (>99%) via recrystallization (ethyl acetate/hexane) .
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Structural analogs : Compare with derivatives (e.g., chloro vs. methoxy substitutions) to isolate substituent-specific effects .
Q. What computational tools are effective for predicting target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of IMPDH or kinase domains to map binding poses .
- QSAR modeling : Train models on pyrimidine derivatives’ logP and H-bond acceptor counts to predict ADMET properties .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
Q. How does the compound’s piperazine-pyridine linkage influence its pharmacokinetic profile?
- Methodological Answer :
- LogP determination : Shake-flask method reveals increased lipophilicity (logP ~2.5) due to trifluoromethyl groups, enhancing membrane permeability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation rates .
- Plasma protein binding : Equilibrium dialysis shows >90% binding to albumin, impacting free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
